3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-8-13-15(18-4-3-17-13)21-12-1-5-19(9-12)14(20)7-11-2-6-22-10-11/h2-4,6,10,12H,1,5,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAYNURJOXIXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrolidine intermediate, which is then coupled with a thiophene derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The pyrazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The thiophene and pyrazine rings can interact with enzymes or receptors, modulating their activity. The carbonitrile group can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- The target compound features a pyrrolidine-oxygen-pyrazine linkage, while 11a/b have fused thiazolo-pyrimidine cores.
- The thiophene substituent in the target compound may enhance π-π stacking interactions compared to the furan group in 11a/b, which is more electron-rich .
Pyrrolo-Pyridine Carbonitriles
Derivatives like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile modified with pyridine fragments (e.g., 4a-c, 5a-c, 6a-c) exhibit nitrile groups but lack the pyrazine-thiophene architecture.
| Property | Target Compound | Pyrrolo-Pyridine Derivatives |
|---|---|---|
| Core Structure | Pyrazine-pyrrolidine | Pyrrole-pyridine |
| Functional Groups | Nitrile, thiophene acetyl | Nitrile, phenyl, pyridine |
| Synthetic Route | Not reported | Condensation with pyridine reagents |
Key Differences :
- The pyrazine ring in the target compound may confer distinct electronic properties compared to pyridine, such as altered solubility or binding affinity in biological systems.
Triazole-Pyrazine Hybrids
Compounds like 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine share the pyrazine moiety but incorporate triazole rings instead of pyrrolidine-thiophene systems.
| Property | Target Compound | Triazole-Pyrazine Hybrid |
|---|---|---|
| Heterocyclic Components | Pyrazine, pyrrolidine | Pyrazine, triazole |
| Bioactivity Relevance | Potential kinase inhibition | Antifungal/antimicrobial |
Key Differences :
- The triazole group in hybrids may improve metabolic stability, whereas the acetylated pyrrolidine in the target compound could influence pharmacokinetics through enhanced lipophilicity .
Thieno-Pyridine Carbonitriles
Thieno[2,3-b]pyridine-2-carbonitrile derivatives (e.g., 3-amino-4-phenyl-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile) feature fused thiophene-pyridine systems but lack the pyrazine-pyrrolidine linkage.
| Property | Target Compound | Thieno-Pyridine Derivatives |
|---|---|---|
| Core Structure | Pyrazine-pyrrolidine | Thiophene-pyridine |
| Functional Groups | Nitrile, acetyl | Nitrile, amino, phenyl |
Key Differences :
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step functionalization of pyrrolidine and pyrazine, contrasting with the one-pot condensations used for thiazolo-pyrimidines .
- Spectroscopic Signatures : The nitrile group’s IR absorption (~2,210–2,220 cm⁻¹) aligns with similar compounds, aiding structural validation .
- Biological Potential: While direct activity data for the target compound are unavailable, structural analogs (e.g., triazole-pyrazines , thieno-pyridines ) suggest possible kinase inhibition or antimicrobial activity.
Biological Activity
3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. Its complex structure, which includes a thiophene moiety and a pyrrolidine ring, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.4 g/mol. The compound features several functional groups that contribute to its biological activity, including the thiophene and pyrazine rings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 314.4 g/mol |
| CAS Number | 2034282-68-1 |
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Enzyme Inhibition : Compounds containing thiophene and pyrrolidine rings have been shown to inhibit specific enzymes, which can lead to altered biochemical pathways relevant in disease processes.
- Receptor Modulation : The structural features may allow the compound to interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth or viral replication.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : The presence of polar functional groups may enhance solubility in biological fluids, facilitating absorption.
- Distribution : The lipophilicity contributed by the thiophene ring can influence tissue distribution.
- Metabolism : The compound may undergo metabolic transformations that affect its efficacy and safety profile.
- Excretion : Metabolites are likely excreted via renal pathways, necessitating studies on renal clearance.
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Antiviral Activity
Research has indicated that heterocyclic compounds can exhibit antiviral properties. For instance, derivatives similar to pyrazine have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV). A study demonstrated that certain pyrazole-containing compounds significantly reduced viral plaque formation by up to 69% at specific concentrations .
Antimicrobial Activity
Compounds with thiophene moieties have been reported to possess antimicrobial properties. In one study, derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects .
Case Studies
- Case Study on Antiviral Efficacy : A study evaluating a series of pyrazine derivatives found that compounds with structural similarities to 3-((1-(2-(Thiophen-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine exhibited EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV) .
- Antimicrobial Testing : Another investigation reported that related thiophene derivatives inhibited bacterial growth with IC50 values as low as 0.26 μM against specific strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
